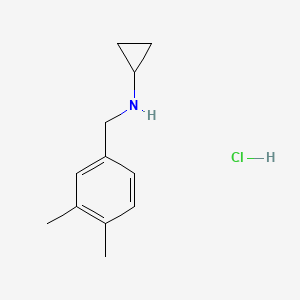

N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride

CAS No.: 1257535-33-3

Cat. No.: VC4957152

Molecular Formula: C12H18ClN

Molecular Weight: 211.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257535-33-3 |

|---|---|

| Molecular Formula | C12H18ClN |

| Molecular Weight | 211.73 |

| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]cyclopropanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H17N.ClH/c1-9-3-4-11(7-10(9)2)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H |

| Standard InChI Key | HSEWQKFQJMVCAE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CNC2CC2)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Formula

The compound’s systematic IUPAC name is N-[(3,4-dimethylphenyl)methyl]cyclopropanamine hydrochloride. Its molecular structure integrates a benzyl group substituted with methyl groups at the 3- and 4-positions, linked to a cyclopropylamine moiety via a methylene bridge. The hydrochloride salt form enhances stability and solubility for practical applications .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 1257535-33-3 |

| Molecular Formula | |

| Molecular Weight | 211.73 g/mol |

| SMILES | Cl.Cc1ccc(CNC2CC2)cc1C |

| InChI Key | HSEWQKFQJMVCAE-UHFFFAOYSA-N |

| PubChem CID | 51341986 |

Spectral and Structural Data

The compound’s structure is confirmed through spectral techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The InChI string provides a standardized representation of its atomic connectivity and stereochemistry, while the SMILES notation outlines the spatial arrangement of substituents . The cyclopropane ring introduces significant ring strain, influencing reactivity and interaction with biological targets .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(3,4-dimethylbenzyl)cyclopropylamine hydrochloride typically involves a nucleophilic substitution reaction between 3,4-dimethylbenzyl chloride and cyclopropylamine. A base such as sodium hydroxide facilitates deprotonation, enabling the amine to attack the benzyl chloride’s electrophilic carbon. The reaction proceeds under mild conditions (0–25°C) in solvents like dichloromethane .

Industrial-Scale Manufacturing

Industrial production scales this process using continuous-flow reactors to optimize yield and purity. Apollo Scientific, a primary manufacturer, employs stringent quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to ensure compliance with pharmaceutical-grade standards .

Physicochemical Properties

Physical State and Solubility

The compound is a solid at room temperature, with solubility profiles favoring polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its hydrochloride salt form improves aqueous solubility, facilitating use in biological assays .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder |

| Melting Point | Not publicly disclosed |

| Solubility | Soluble in DMSO, methanol; partially soluble in water |

Applications in Scientific Research

Role as an Organic Building Block

As an organic building block, this compound serves as a precursor in synthesizing complex molecules, particularly in drug discovery. Its benzyl and cyclopropane groups are versatile handles for further functionalization, enabling the construction of heterocycles, chiral amines, and fluorinated compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume